3-(1-hydroxy-2-propen-1-yl)Benzonitrile
Description
3-(1-Hydroxy-2-propen-1-yl)Benzonitrile is a benzonitrile derivative characterized by a hydroxyl-substituted propenyl chain at the meta position of the aromatic ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound features a nitrile group (–C≡N) and a hydroxyl (–OH) group on the allylic carbon of the propenyl chain, which confers unique reactivity and polarity.
Key structural attributes:
- Benzonitrile core: Provides stability and facilitates electrophilic substitution.
- 1-Hydroxy-2-propen-1-yl substituent: Enhances solubility in polar solvents and enables hydrogen bonding.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(1-hydroxyprop-2-enyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h2-6,10,12H,1H2 |
InChI Key |
HOWPYAYKBZTZCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-3-(prop-1-en-2-yl)Benzonitrile (CAS: 126403-78-9)
- Molecular Formula : C₁₀H₁₀N₂
- Key Differences: Substitution pattern: Amino (–NH₂) group at the ortho position and a propenyl group at the meta position. Reactivity: The amino group increases basicity and nucleophilicity, making this compound more reactive in alkylation or acylation reactions compared to the hydroxyl-propenyl analog. Applications: Likely used in pharmaceutical intermediates due to its bifunctional (amino and nitrile) groups .
3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile (CAS: 22966-10-5)
- Molecular Formula: C₁₆H₁₁NO
- Key Differences :
- Substituent: A ketone (–C=O) and phenyl group on the propenyl chain.
- Physical Properties: Higher molecular weight (233.26 g/mol ) and reduced polarity compared to the hydroxyl-propenyl analog.
- Applications: Used as a pharmaceutical intermediate, particularly in synthesis involving conjugate additions due to the α,β-unsaturated ketone moiety .
(R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile Hydrochloride (CAS: 1245623-77-1)
- Molecular Formula : C₁₀H₁₁N₂O·HCl
- Key Differences: Substituent: Chiral amino-hydroxyethyl group instead of propenyl. Solubility: Higher water solubility due to ionic character, unlike the neutral hydroxyl-propenyl analog .
2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile (CAS: 1353945-70-6)
- Molecular Formula : C₁₂H₁₄N₂O
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|
| 3-(1-Hydroxy-2-propen-1-yl)Benzonitrile | C₁₀H₉NO | 159.19 | –C≡N, –OH, allyl alcohol | Intermediate for polar solvents |
| 2-Amino-3-(prop-1-en-2-yl)Benzonitrile | C₁₀H₁₀N₂ | 158.20 | –C≡N, –NH₂, propenyl | Pharmaceutical alkylation agent |
| 3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile | C₁₆H₁₁NO | 233.26 | –C≡N, α,β-unsaturated ketone | Conjugate addition reactions |
| (R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile HCl | C₁₀H₁₁N₂O·HCl | 198.65 (free base) | –C≡N, –NH₂, –OH, chiral | Bioactive molecule synthesis |
| 2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile | C₁₂H₁₄N₂O | 202.25 | –C≡N, pyrrolidine, –OH | CNS drug candidates |
Research Findings and Implications
- Hydroxyl vs. Amino Groups: Hydroxyl-substituted derivatives (e.g., the target compound) exhibit lower basicity but higher hydrogen-bonding capacity compared to amino analogs, influencing their solubility and interaction with biological targets .
- Allylic Substituents: Propenyl chains with hydroxyl or ketone groups (as in the target compound and CAS 22966-10-5) are prone to oxidation, whereas pyrrolidine or aminoethyl groups enhance stability .
- Pharmaceutical Utility : Compounds with chiral centers or ionic forms (e.g., hydrochloride salts) are prioritized in drug development due to improved bioavailability .
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